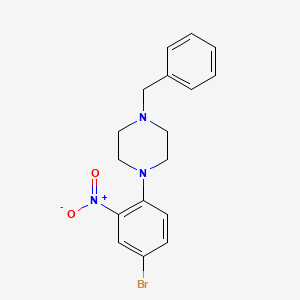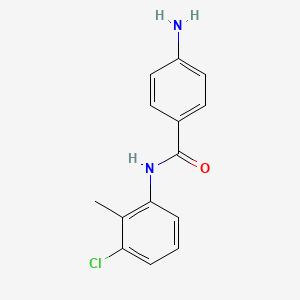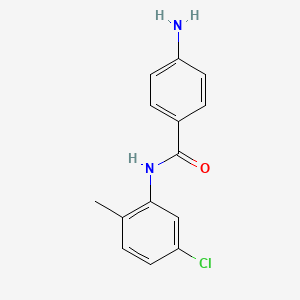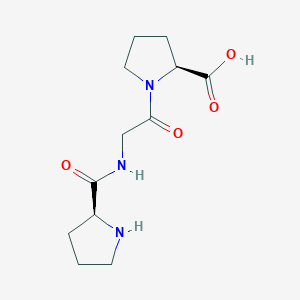
H-脯氨酸-甘氨酸-脯氨酸-OH
科学研究应用
H-脯氨酰-甘氨酰-脯氨酸-OH在科学研究中有多种应用:
化学: 用作涉及肽合成和水解的研究中的底物。
生物学: 研究了其在细胞信号传导和趋化作用中的作用,特别是在中性粒细胞迁移中.
作用机制
H-脯氨酰-甘氨酰-脯氨酸-OH主要通过与中性粒细胞的相互作用发挥其作用。它作为一种趋化剂,吸引中性粒细胞到炎症部位。 三肽与中性粒细胞表面上的特定受体结合,触发信号级联,导致这些细胞向肽源迁移 . 这种机制在机体对损伤和感染的反应中至关重要。
类似化合物:
H-甘氨酰-脯氨酸-OH: 由甘氨酸和脯氨酸组成的二肽,用作皮肤成纤维细胞脯氨酰肽酶的底物.
H-甘氨酰-脯氨酰-精氨酰-脯氨酸-OH: 四肽,以其对纤维蛋白原聚集和纤维蛋白聚合的抑制作用而闻名.
独特性: H-脯氨酰-甘氨酰-脯氨酸-OH以其特定的趋化特性及其作为慢性阻塞性肺病的生物标志物的作用而独一无二。 与其他类似肽不同,它具有独特的吸引中性粒细胞的能力,使其在与炎症和免疫反应相关的研究中具有价值 .
生化分析
Biochemical Properties
“L-Proline, L-prolylglycyl-” interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in the synthesis of molecularly imprinted nanoparticles for the specific recognition of L-Proline . These nanoparticles are synthesized via miniemulsion polymerization and are well-characterized by Scanning Electron Microscopy, zeta-sizer particle size analysis, and Fourier Transform Infrared Spectroscopy .
Molecular Mechanism
The molecular mechanism of “L-Proline, L-prolylglycyl-” involves its interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it is involved in the selective hydroxylation of L-Proline and 4R-methyl-proline
准备方法
合成路线和反应条件: H-脯氨酰-甘氨酰-脯氨酸-OH的合成通常涉及受保护氨基酸的逐步缩合。该过程从使用叔丁氧羰基(BOC)保护脯氨酸的氨基开始。然后使用二环己基碳二亚胺(DCC)活化甘氨酸的羧基,并与受保护的脯氨酸偶联。 最后一步是在酸性条件下去除保护基团,生成三肽 .
工业生产方法: H-脯氨酰-甘氨酰-脯氨酸-OH的工业生产遵循类似的合成路线,但规模更大。该过程涉及自动肽合成器,可以同时处理多个反应,确保高产率和纯度。 高效液相色谱(HPLC)常用于纯化最终产物 .
化学反应分析
反应类型: H-脯氨酰-甘氨酰-脯氨酸-OH会发生各种化学反应,包括:
水解: 肽键可以在酸性或碱性条件下水解,生成组成氨基酸。
常用试剂和条件:
水解: 通常涉及在高温下使用盐酸或氢氧化钠。
主要产物:
水解: 脯氨酸、甘氨酸和脯氨酸。
氧化: 含有羟脯氨酸的肽.
相似化合物的比较
H-Gly-Pro-OH: A dipeptide composed of glycine and proline, used as a substrate for skin fibroblast prolidase.
H-Gly-Pro-Arg-Pro-OH: A tetrapeptide known for its inhibitory effects on fibrinogen aggregation and fibrin polymerization.
Uniqueness: H-Pro-Gly-Pro-OH is unique due to its specific chemotactic properties and its role as a biomarker for chronic obstructive pulmonary disease. Unlike other similar peptides, it has a distinct ability to attract neutrophils, making it valuable in studies related to inflammation and immune response .
属性
IUPAC Name |
(2S)-1-[2-[[(2S)-pyrrolidine-2-carbonyl]amino]acetyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O4/c16-10(15-6-2-4-9(15)12(18)19)7-14-11(17)8-3-1-5-13-8/h8-9,13H,1-7H2,(H,14,17)(H,18,19)/t8-,9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRPMXFSTKXXNHF-IUCAKERBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(=O)NCC(=O)N2CCCC2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](NC1)C(=O)NCC(=O)N2CCC[C@H]2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
25104-46-5 | |
| Record name | L-Proline, L-prolylglycyl-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25104-46-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID80432628 | |
| Record name | (2S)-1-[2-[[(2S)-pyrrolidine-2-carbonyl]amino]acetyl]pyrrolidine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80432628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7561-51-5 | |
| Record name | (2S)-1-[2-[[(2S)-pyrrolidine-2-carbonyl]amino]acetyl]pyrrolidine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80432628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of synthesizing tripeptides containing L-proline, L-hydroxyproline, and glycine?
A1: [] Peptides containing L-proline, L-hydroxyproline, and glycine are of significant interest due to their prevalence in collagen, a crucial structural protein. [] These tripeptides can serve as building blocks for synthesizing collagen-like materials with potential applications in tissue engineering, drug delivery, and wound healing. Understanding their synthesis is the first step towards exploring these applications.
Q2: Why is the synthesis of peptides containing L-proline and glycine important?
A2: [] L-proline, with its unique cyclic structure, introduces conformational constraints in peptides, influencing their folding and biological activity. Glycine, being the smallest amino acid, provides flexibility. [] Therefore, peptides containing both L-proline and glycine offer a balance between rigidity and flexibility, making them interesting for studying structure-activity relationships and designing peptides with specific properties. This could be valuable in developing new therapeutics or understanding the function of natural peptides containing these amino acids.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


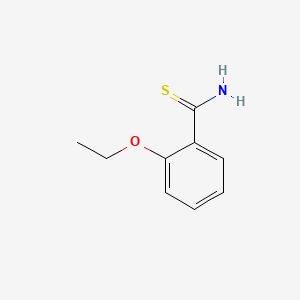
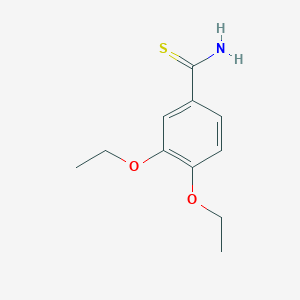
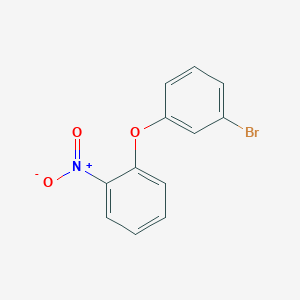
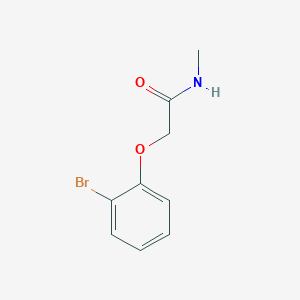
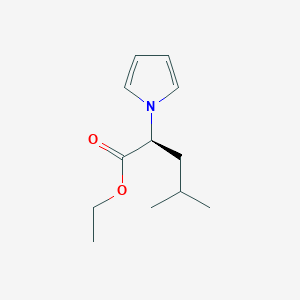
![2-(2,4,5-Trimethylphenyl)imidazo[1,2-a]pyrimidine](/img/structure/B1336229.png)
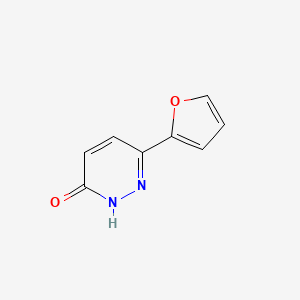

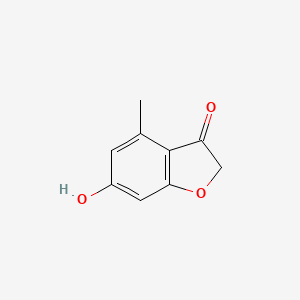
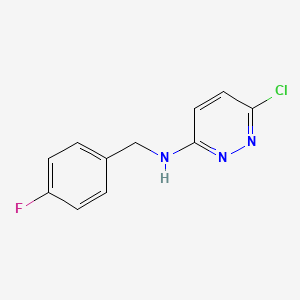
![3-[[[4-(Acetylamino)phenyl]thio]methyl]-5-amino-4-cyano-2-thiophenecarboxylic acid ethyl ester](/img/structure/B1336240.png)
